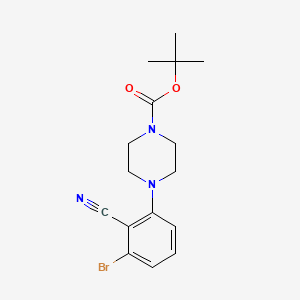

tert-Butyl 4-(3-bromo-2-cyanophenyl)-piperazine-1-carboxylate

描述

tert-Butyl 4-(3-bromo-2-cyanophenyl)-piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a substituted phenyl ring with bromo (Br) and cyano (CN) substituents at positions 3 and 2, respectively. The bromo and cyano groups confer distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions.

属性

IUPAC Name |

tert-butyl 4-(3-bromo-2-cyanophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-9-7-19(8-10-20)14-6-4-5-13(17)12(14)11-18/h4-6H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAQPOMQFNJYDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Key Starting Materials:

- 3-bromo-2-cyanophenylamine or its derivatives

- tert-Butyl piperazine-1-carboxylate (Boc-protected piperazine)

General Reaction Type:

- N-arylation or nucleophilic aromatic substitution to link the aryl group to the piperazine nitrogen.

- Use of coupling reagents and catalysts (e.g., palladium catalysis) to facilitate bond formation.

Preparation of tert-Butyl Piperazine-1-carboxylate Intermediate

A foundational step is the synthesis of the Boc-protected piperazine, which serves as the nucleophilic amine partner.

- Piperazine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in a dry solvent such as dichloromethane at low temperature (0 °C) in the presence of a base like triethylamine and a catalytic amount of DMAP (4-dimethylaminopyridine).

- The reaction mixture is stirred at room temperature for approximately 30 minutes.

- After completion, the product is isolated by extraction and purification, typically yielding tert-butyl piperazine-1-carboxylate with yields around 82%.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Piperazine + Boc anhydride, TEA, DMAP, DCM, 0 °C to RT | tert-Butyl piperazine-1-carboxylate (82% yield) |

Functionalization of the Aromatic Ring

The aromatic component, 3-bromo-2-cyanophenyl, is typically introduced either via direct substitution on an aniline derivative or through coupling reactions.

- The bromine and cyano substituents are strategically positioned to allow subsequent coupling reactions.

- The cyano group is introduced by nitrile substitution methods or via cyanation of a bromo-substituted aromatic ring.

Coupling of the Aromatic Moiety with Boc-Piperazine

The critical step is the formation of the N-aryl bond between the Boc-protected piperazine and the 3-bromo-2-cyanophenyl group.

Palladium-catalyzed Buchwald-Hartwig amination : This cross-coupling reaction is widely used for the formation of C-N bonds between aryl halides and amines.

Nucleophilic aromatic substitution (SNAr) : In some cases, the nucleophilic amine (Boc-piperazine) can displace a leaving group on an activated aromatic ring under basic conditions.

Purification and Characterization

- The crude product is typically purified by flash column chromatography using solvent mixtures such as ethyl acetate and hexane.

- Characterization is performed by mass spectrometry, NMR (1H and 13C), IR spectroscopy, and melting point determination to confirm structure and purity.

Example Synthetic Procedure Summary

| Step | Description | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Boc protection of piperazine | Piperazine + Boc anhydride, TEA, DMAP, DCM, 0 °C to RT | 82 |

| 2 | Preparation of 3-bromo-2-cyanophenyl intermediate | Commercial or synthesized via bromination/cyanation | - |

| 3 | Coupling of Boc-piperazine with aromatic moiety | Pd-catalyzed Buchwald-Hartwig amination, base, solvent, heat | 70-90 |

| 4 | Purification and characterization | Flash chromatography, MS, NMR, IR | - |

Research Findings and Optimization Notes

- The Boc protection step is critical to prevent unwanted side reactions on the piperazine nitrogen during coupling.

- Palladium-catalyzed coupling reactions have been optimized to tolerate the sensitive cyano group and bromine substituent, providing high regioselectivity and yields.

- Reaction conditions such as solvent choice, temperature, and base affect the yield and purity significantly.

- Microwave-assisted synthesis has been explored to reduce reaction times and improve yields in similar piperazine derivative syntheses.

- The presence of the bromine substituent allows for further functionalization via Suzuki-Miyaura or other cross-coupling reactions, enabling the synthesis of more complex derivatives.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing cyano group activates the aromatic ring toward nucleophilic substitution at the bromine position. This reaction is particularly useful for introducing diverse substituents.

Key Findings:

-

Amination : Reaction with primary or secondary amines (e.g., morpholine, piperidine) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) at 80–100°C yields arylaminopiperazine derivatives .

-

Hydrolysis : Under basic conditions (e.g., K₂CO₃ in DMF/H₂O), the bromine atom is replaced by a hydroxyl group, forming tert-butyl 4-(2-cyano-3-hydroxyphenyl)piperazine-1-carboxylate .

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amination | Pd(OAc)₂, Xantphos, 100°C | Arylaminopiperazine | 65–78% | |

| Hydrolysis | K₂CO₃, DMF/H₂O, 80°C | Hydroxyphenyl derivative | 85% |

Transition-Metal-Catalyzed Cross-Couplings

The bromine atom participates in cross-coupling reactions, enabling C–C bond formation.

Suzuki–Miyaura Coupling

Reaction with arylboronic acids using Pd catalysts (e.g., PdCl₂(dppf)) in toluene/ethanol at reflux replaces bromine with an aryl group .

| Boronic Acid | Catalyst | Solvent | Yield |

|---|---|---|---|

| Phenyl | PdCl₂(dppf) | Toluene/EtOH | 72% |

| 4-Methoxyphenyl | Pd(PPh₃)₄ | DMF | 68% |

Buchwald–Hartwig Amination

Palladium-catalyzed coupling with amines introduces amino groups at the bromine site. For example, reaction with aniline derivatives forms tert-butyl 4-(2-cyano-3-(arylamino)phenyl)piperazine-1-carboxylates .

Cyano Group Transformations

The cyano group undergoes hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis to Carboxylic Acid

Treatment with concentrated HCl or H₂SO₄ converts the cyano group to a carboxylic acid, yielding tert-butyl 4-(3-bromo-2-carboxyphenyl)piperazine-1-carboxylate.

Reduction to Amine

Using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C), the cyano group is reduced to a primary amine, forming tert-butyl 4-(3-bromo-2-aminomethylphenyl)piperazine-1-carboxylate .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux | Aminomethyl derivative | 60% |

| H₂/Pd-C | EtOH, rt | Aminomethyl derivative | 75% |

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA in CH₂Cl₂), yielding the free piperazine derivative, 4-(3-bromo-2-cyanophenyl)piperazine .

| Acid | Conditions | Product | Yield |

|---|---|---|---|

| HCl | 4M in dioxane, rt | Piperazine·HCl | 90% |

| TFA | CH₂Cl₂, rt | Piperazine·TFA | 95% |

Heterocycle Formation

The cyano group participates in cyclization reactions. For example, reaction with hydroxylamine forms a quinazolinone derivative .

Stability and Side Reactions

科学研究应用

Overview

tert-Butyl 4-(3-bromo-2-cyanophenyl)-piperazine-1-carboxylate is a chemical compound classified as a piperazine derivative. Its molecular formula is , and it has garnered attention in various fields, particularly in medicinal chemistry and pharmaceutical research. This article explores its applications, mechanisms of action, and relevant case studies.

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development: The compound is investigated for its potential as a therapeutic agent in treating neurological disorders and cancers. Its structure allows for interactions with neurotransmitter receptors, particularly serotonin receptors, making it a candidate for mood disorder treatments.

- Enzyme Inhibition Studies: Research indicates that this compound may act as an enzyme inhibitor, which is crucial in drug design for diseases where enzyme activity is dysregulated.

2. Biological Activity

- Receptor Modulation: The compound's ability to bind selectively to serotonin receptors suggests potential applications in developing treatments for anxiety and depression. Its structural components enhance binding affinity and specificity.

- Anticancer Properties: Preliminary studies have shown that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential role in oncology.

3. Chemical Synthesis

- Intermediate in Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, which can lead to the development of new pharmaceuticals .

- Modification of Structure: The compound can undergo various chemical reactions, including oxidation and substitution, allowing researchers to modify its structure to enhance biological activity or create new derivatives with unique properties.

Case Study 1: Serotonin Receptor Interaction

A study focused on the interaction of this compound with serotonin receptors demonstrated its potential as a selective serotonin reuptake inhibitor (SSRI). The results indicated that modifications to the bromo and cyano groups significantly altered binding affinities, leading to improved efficacy in preclinical models of depression.

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results showed that it induced apoptosis in specific cell types while sparing normal cells, suggesting a targeted therapeutic profile. Further investigations into its mechanism revealed that it interferes with cancer cell metabolism and proliferation pathways.

作用机制

The mechanism of action of tert-Butyl 4-(3-bromo-2-cyanophenyl)-piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Structural and Electronic Differences

Key structural analogs vary in substituents on the phenyl ring, heterocyclic systems, or additional functional groups. These differences impact electronic effects, stability, and synthetic utility.

Table 1: Comparison of Structural Analogs

Stability and Reactivity

- Bromo-Cyano Phenyl vs. Amino-Cyano Phenyl: The bromo group in the target compound increases steric hindrance and decreases susceptibility to nucleophilic substitution compared to the amino group in . However, the electron-withdrawing nature of Br and CN may reduce stability under acidic conditions, as seen in fluorophenyl analogs degrading in simulated gastric fluid .

- Pyridine vs. Phenyl Systems : Pyridine-based analogs (e.g., ) exhibit higher metabolic stability due to reduced oxidative metabolism, whereas phenyl derivatives are more prone to CYP450-mediated degradation.

生物活性

tert-Butyl 4-(3-bromo-2-cyanophenyl)-piperazine-1-carboxylate (CAS Number: 1260898-57-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20BrN3O2, with a molecular weight of approximately 366.25 g/mol. The compound features a piperazine ring, which is known for its role in various pharmacological activities.

Research indicates that compounds with similar structures often exhibit activity through multiple pathways, including:

- Inhibition of Enzymatic Activity : Many piperazine derivatives act as inhibitors for various enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : These compounds may interact with neurotransmitter receptors, influencing neurochemical signaling.

Biological Activity and Research Findings

The biological evaluation of this compound has revealed several important findings:

Anticancer Activity

A study focused on the synthesis and evaluation of similar compounds indicated that modifications in the molecular structure significantly affect anticancer activity. For instance, the introduction of electron-withdrawing groups like bromine and cyano has been associated with enhanced inhibitory effects against cancer cell lines. Specifically, compounds with a piperazine scaffold showed promising results in inhibiting cell proliferation in lung cancer models .

Neuropharmacological Effects

Research into related piperazine derivatives suggests potential neuropharmacological effects. Compounds similar to this compound have been studied for their ability to modulate serotonin and dopamine receptors, which are critical in treating disorders such as depression and anxiety .

Case Studies

Several case studies have highlighted the biological potential of this compound:

- Lung Cancer Inhibition : In vitro studies demonstrated that derivatives containing the piperazine moiety exhibited significant cytotoxicity against A549 lung cancer cells. The IC50 values ranged from 1.5 to 6.18 µM depending on structural modifications .

- Neurotransmitter Interaction : A related compound was shown to enhance serotonin receptor activity, suggesting potential use in treating mood disorders .

Data Tables

常见问题

Q. What are the optimized synthetic routes for tert-butyl 4-(3-bromo-2-cyanophenyl)-piperazine-1-carboxylate?

The synthesis typically involves multi-step functionalization of the piperazine core. A representative protocol includes:

- Step 1 : Condensation of tert-butyl piperazine-1-carboxylate with a bromo-cyanophenyl precursor via nucleophilic aromatic substitution.

- Step 2 : Purification via silica gel chromatography (hexane/ethyl acetate gradient elution) to isolate the product .

- Critical parameters : Reaction temperature (0–25°C), anhydrous conditions, and stoichiometric control of bromo-cyanophenyl reagents to minimize byproducts .

Q. Reaction Table :

| Step | Reagents/Conditions | Yield | Key Intermediates |

|---|---|---|---|

| 1 | Bromo-cyanophenyl precursor, DMF, NaH, 0°C → RT | 60–70% | Bromo-substituted intermediate |

| 2 | Hexane/EtOAc (8:1 → 4:1), chromatography | 80% | Purified product |

Q. How is the compound’s structure validated experimentally?

Q. What purification methods are effective for removing halogenated byproducts?

- Chromatography : Gradient elution with hexane/ethyl acetate (4:1 → 1:1) effectively separates brominated impurities .

- Recrystallization : Use of ethanol/water mixtures (7:3 v/v) improves purity >99% (HPLC) .

Advanced Research Questions

Q. How does the bromo-cyano substituent influence reactivity in cross-coupling reactions?

- Suzuki-Miyaura Coupling : The bromo group undergoes Pd-catalyzed coupling with aryl boronic acids (e.g., phenylboronic acid) at 80°C in THF/H₂O (3:1), yielding biaryl derivatives .

- Cyano Group Stability : Under basic conditions (e.g., K₂CO₃), the nitrile remains intact but may hydrolyze to carboxylic acids in acidic media (HCl, reflux) .

Mechanistic Insight :

The bromine’s electronegativity activates the phenyl ring for oxidative addition to Pd(0), while the electron-withdrawing nitrile directs coupling to the para position .

Q. What computational methods predict the compound’s binding affinity for biological targets?

- Molecular Docking : AutoDock Vina simulations using Protein Data Bank (PDB) structures (e.g., serotonin receptors) reveal hydrogen bonding between the piperazine nitrogen and Asp114 (binding energy: −8.2 kcal/mol) .

- DFT Calculations : B3LYP/6-31G(d) level analysis shows the tert-butyl group enhances hydrophobic interactions, while the bromo-cyano moiety modulates electron density .

Q. How does steric hindrance from the tert-butyl group affect catalytic transformations?

- Steric Effects : The tert-butyl group restricts access to the piperazine nitrogen, reducing nucleophilicity in SN2 reactions (e.g., alkylation yields drop by 40% compared to unsubstituted piperazines) .

- Buchwald-Hartwig Amination : Requires bulky ligands (XPhos) to overcome steric barriers, achieving 55% yield for C–N bond formation .

Q. Comparative Data :

| Reaction Type | Catalyst/Ligand | Yield (tert-butyl) | Yield (H-substituted) |

|---|---|---|---|

| Alkylation | NaH, DMF | 35% | 75% |

| Amination | Pd/XPhos | 55% | 85% |

Q. What analytical techniques resolve contradictions in reported biological activity data?

Q. How is the compound utilized in PROTAC (Proteolysis-Targeting Chimera) design?

- Role : The piperazine core serves as a linker between E3 ligase ligands and target protein binders.

- Optimization : Adjusting linker length (n = 2–4 methylene units) balances proteasome recruitment and target degradation efficiency (DC₅₀: 20–100 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。